molecular formula C16H16N2O2 B5773314 4-{[(4-methylphenyl)acetyl]amino}benzamide

4-{[(4-methylphenyl)acetyl]amino}benzamide

Cat. No. B5773314
M. Wt: 268.31 g/mol
InChI Key: LBPSACJNEHRVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenyl)acetyl]amino}benzamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. MPAA is a member of the benzamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)acetyl]amino}benzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDACs remove acetyl groups from histones, leading to the repression of gene expression. 4-{[(4-methylphenyl)acetyl]amino}benzamide inhibits HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This mechanism has been shown to be responsible for the anticancer activity of 4-{[(4-methylphenyl)acetyl]amino}benzamide.
Biochemical and Physiological Effects
4-{[(4-methylphenyl)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 4-{[(4-methylphenyl)acetyl]amino}benzamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, 4-{[(4-methylphenyl)acetyl]amino}benzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-methylphenyl)acetyl]amino}benzamide is its specificity for HDAC inhibition, which makes it a promising tool for studying the role of HDACs in gene regulation and disease. 4-{[(4-methylphenyl)acetyl]amino}benzamide has also been shown to have low toxicity in normal cells, making it a safer alternative to other HDAC inhibitors. However, one limitation of 4-{[(4-methylphenyl)acetyl]amino}benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for 4-{[(4-methylphenyl)acetyl]amino}benzamide research. One direction is to explore its potential applications in other diseases, such as neurological disorders and autoimmune diseases. Another direction is to optimize the synthesis method to improve the yield and purity of 4-{[(4-methylphenyl)acetyl]amino}benzamide. Additionally, further studies are needed to understand the mechanism of action of 4-{[(4-methylphenyl)acetyl]amino}benzamide and its potential interactions with other cellular pathways. Finally, the development of new formulations of 4-{[(4-methylphenyl)acetyl]amino}benzamide with improved solubility and bioavailability could expand its potential applications in medicine and biotechnology.
Conclusion
In conclusion, 4-{[(4-methylphenyl)acetyl]amino}benzamide is a promising compound with potential applications in cancer treatment and diagnostics. Its specificity for HDAC inhibition and low toxicity in normal cells make it a promising tool for studying the role of HDACs in gene regulation and disease. Further research is needed to explore its potential applications in other diseases and to optimize its synthesis method and formulation. 4-{[(4-methylphenyl)acetyl]amino}benzamide represents a valuable tool for scientific research and has the potential to contribute to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 4-{[(4-methylphenyl)acetyl]amino}benzamide involves the reaction of 4-aminobenzamide with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-{[(4-methylphenyl)acetyl]amino}benzamide. This method has been optimized to yield high purity and high yield of 4-{[(4-methylphenyl)acetyl]amino}benzamide.

Scientific Research Applications

4-{[(4-methylphenyl)acetyl]amino}benzamide has been studied extensively for its potential applications in cancer treatment and diagnostics. It has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. 4-{[(4-methylphenyl)acetyl]amino}benzamide has also been used as a fluorescent probe for imaging cancer cells, making it a promising tool for cancer diagnosis.

properties

IUPAC Name

4-[[2-(4-methylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-2-4-12(5-3-11)10-15(19)18-14-8-6-13(7-9-14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPSACJNEHRVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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